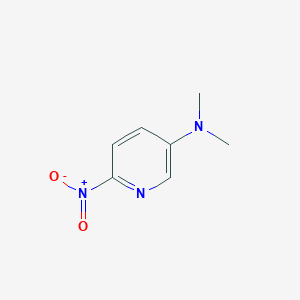

N,N-dimethyl-6-nitropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHFLCDPWIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N,N-dimethyl-6-nitropyridin-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-6-nitropyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound, this compound. The synthesis is predicated on a two-step process commencing with the nitration of 2-chloropyridine, followed by a nucleophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the experimental choices and validation protocols. All methodologies are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound belongs to the class of substituted nitropyridines, which are significant pharmacophores in medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a nitro group, a potent electron-withdrawing group, can substantially modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity. The dimethylamino group, a strong electron-donating group, further contributes to the electronic diversity of the molecule. While direct literature on this compound is sparse, its structural analogs have been explored for various therapeutic applications, making the development of a reliable synthetic route to this and similar compounds a valuable endeavor for drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence. This strategy is designed for efficiency and relies on well-established, high-yielding reactions commonly employed in organic synthesis. The pathway involves an initial nitration of a commercially available starting material, followed by a nucleophilic aromatic substitution to introduce the dimethylamino group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitropyridine

The initial step involves the nitration of 2-chloropyridine. The chloro-substituent directs the incoming nitro group to the 5-position due to the deactivating nature of the pyridine nitrogen.

Protocol:

-

To a stirred, cooled (0 °C) solution of concentrated sulfuric acid (H₂SO₄), add 2-chloropyridine dropwise, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add fuming nitric acid (HNO₃) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of nitric acid, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

-

The resulting precipitate, 2-chloro-5-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloro-5-nitropyridine is displaced by dimethylamine. The strong electron-withdrawing effect of the nitro group facilitates this substitution.

Protocol:

-

In a sealed pressure vessel, dissolve 2-chloro-5-nitropyridine in an excess of a 40% aqueous solution of dimethylamine.

-

Heat the reaction mixture to 80-100 °C for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization and Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts will be influenced by the electron-donating and -withdrawing groups on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic shifts for the aromatic carbons and the methyl carbons.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.2 (d, 1H, Ar-H) | ~160 (Ar-C) |

| ~7.5 (dd, 1H, Ar-H) | ~145 (Ar-C) |

| ~6.8 (d, 1H, Ar-H) | ~135 (Ar-C) |

| ~3.1 (s, 6H, N(CH₃)₂) | ~120 (Ar-C) |

| ~108 (Ar-C) | |

| ~40 (N(CH₃)₂) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₇H₉N₃O₂), the expected molecular weight is 167.17 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-O (nitro group) | 1550-1475 (asymmetric stretch) |

| 1360-1290 (symmetric stretch) | |

| C-N (aromatic amine) | 1335-1250 |

| C=C, C=N (aromatic ring) | 1600-1400 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

Workflow Visualization

Caption: Overall workflow from synthesis to characterization.

Conclusion

This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established organic reactions, ensuring a high probability of success. The detailed characterization plan provides a clear pathway for verifying the structure and purity of the final compound. This information should serve as a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives for potential applications in drug discovery and development.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational text on the chemistry of heterocyclic compounds, including pyridines.)

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Physicochemical properties of N,N-dimethyl-6-nitropyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-6-nitropyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As a substituted nitropyridine, this compound and its analogs serve as crucial intermediates in the synthesis of various bioactive molecules, including potent kinase inhibitors.[1] Understanding its fundamental properties is therefore essential for researchers, medicinal chemists, and process development scientists. This document consolidates key identification data, presents a detailed analysis of its predicted spectroscopic and solubility profiles, and provides robust, field-proven experimental protocols for the empirical determination of these characteristics. The methodologies are explained with a focus on the underlying scientific principles to ensure accurate and reproducible results.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with a dimethylamino group at the 3-position and a nitro group at the 6-position. The electron-donating nature of the dimethylamino group and the electron-withdrawing nature of the nitro group create a polarized electronic structure that dictates its reactivity and physical properties.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 38772-04-2 | [2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [2][5] |

| Molecular Weight | 167.17 g/mol | [2][5] |

| MDL Number | MFCD00956025 | [2] |

Core Physicochemical Properties

The following table summarizes the core physicochemical data for this compound. It is critical to note that while some properties are documented, others must be determined experimentally.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on similar aromatic compounds. |

| Melting Point | Not available. Requires experimental determination. | Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C. |

| Boiling Point | Not available. Requires experimental determination. | Likely high due to polarity and molecular weight; may decompose before boiling at atmospheric pressure. |

| pKa | Not available. Requires experimental determination. | The pyridinic nitrogen and the exocyclic amino group will have distinct basicities. |

Solubility Profile and Predictive Analysis

The solubility of a compound is fundamental to its application in synthesis, purification, and formulation. Based on its structure, the solubility of this compound can be predicted. The presence of the basic dimethylamino group strongly suggests solubility in acidic aqueous solutions due to the formation of a polar ammonium salt. The polar nitro group may contribute to slight solubility in polar organic solvents, but the overall aromatic character will likely confer solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. Water solubility is expected to be limited.

A systematic approach is required for experimental solubility determination.[6][7]

Caption: A logical workflow for the qualitative determination of a compound's solubility class.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. While experimental spectra for this compound are not publicly available, its key spectral features can be reliably predicted based on its functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, they will form a complex splitting pattern (likely a set of doublets and a doublet of doublets). The proton between the two nitrogen-containing substituents will be the most deshielded.

-

N-Methyl Protons (6H): The six equivalent protons of the two methyl groups on the dimethylamino substituent will appear as a sharp singlet, likely in the δ 2.5-3.5 ppm region.[10]

-

-

¹³C NMR:

-

Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom bearing the nitro group (C6) and the carbon bearing the amino group (C3) will be significantly affected by these substituents.

-

N-Methyl Carbons (1C or 2C): A signal corresponding to the methyl carbons will appear in the aliphatic region (δ 30-50 ppm). Depending on the rotational barrier around the C-N bond, one or two signals might be observed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

-

Aromatic C=N and C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretching (Aromatic Amine): A moderate absorption band is expected in the 1350-1250 cm⁻¹ region.[10]

-

Aromatic C-H Stretching: Absorptions will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight (approx. 167.17).

-

Nitrogen Rule: A compound with an odd number of nitrogen atoms (in this case, three) will have an odd nominal molecular weight, which is consistent with the calculated value of 167.[10]

Experimental Methodologies for Characterization

The following section details standardized protocols for determining the key physicochemical properties discussed. Adherence to these methods ensures data integrity and reproducibility.

Caption: A generalized workflow for the systematic physicochemical characterization of a novel compound.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.[11][12] An impure compound typically exhibits a depressed and broadened melting range.

-

Sample Preparation: Place a small amount of the dry, crystalline this compound into a mortar and gently grind it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 cm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus or similar device.[11] Ensure the thermometer is correctly positioned.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[13]

-

Replicates: Repeat the accurate determination at least twice to ensure consistency.

Protocol for Qualitative Solubility Analysis

This protocol systematically classifies the compound based on its acid-base properties.[6][7]

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Dichloromethane).

-

Sample Addition: Add approximately 25 mg of the compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube in small portions.

-

Mixing: After each addition, shake the tube vigorously for at least 30-60 seconds.[6][14]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent.

-

Systematic Testing:

-

If soluble in water, test its pH with litmus or pH paper to classify it as water-soluble acidic, basic, or neutral.[7]

-

If insoluble in water, proceed to test its solubility in 5% HCl. Solubility indicates an organic base (Class B).[7]

-

If insoluble in 5% HCl, use a fresh sample to test solubility in 5% NaOH. Solubility indicates an organic acid.

-

-

Organic Solvents: Repeat the process with common organic solvents to establish a broader solubility profile for reaction and purification purposes.

Protocol for ¹H and ¹³C NMR Spectroscopic Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[15]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.[9]

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. Push a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.[15]

-

Sample Loading: The final solution depth in the NMR tube should be approximately 4-5 cm.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the spectrum according to the instrument's standard operating procedures.

Significance in Research and Development

Substituted nitropyridines are valuable building blocks in medicinal chemistry.[1] For example, they are precursors in the synthesis of highly selective kinase inhibitors, such as those targeting DNA-dependent protein kinase or Janus kinase 2 (JAK2).[1] The physicochemical properties detailed in this guide are paramount for:

-

Reaction Optimization: Solubility data dictates the choice of solvents and reaction conditions.

-

Purification Strategy: Differences in solubility and polarity are exploited in crystallization and chromatography.

-

Structural Verification: Spectroscopic data provides unequivocal confirmation of the chemical structure at each synthetic step.

-

Drug Development: Properties like solubility and pKa are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has consolidated its known identity and provided a robust predictive framework for its key physicochemical properties, including its spectroscopic and solubility profiles. While predictions based on chemical structure are invaluable, they are no substitute for empirical data. The detailed experimental protocols provided herein offer a clear path for researchers to accurately determine these properties, enabling the effective use of this versatile chemical intermediate in research and development endeavors.

References

-

Melting point determination. University of Calgary. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. South Arkansas University. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Melting Point Determination Lab Protocol. Studylib. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Advanced Nmr Techniques Organic. Course Hero. [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

How to Prepare and Run a NMR Sample. University of Bath - YouTube. [Link]

-

6-Nitropyridin-3-amine. AMERICAN ELEMENTS. [Link]

-

Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. The Royal Society of Chemistry. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. [Link]

-

6-Nitropyridin-3-amine. P212121 Store. [Link]

- Process for preparation of nitropyridine derivatives.

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. 38772-04-2 | MFCD00956025 | this compound [aaronchem.com]

- 3. 38772-04-2 | this compound - AiFChem [aifchem.com]

- 4. 38772-04-2|this compound|BLD Pharm [bldpharm.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. azolifesciences.com [azolifesciences.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. studylib.net [studylib.net]

- 12. athabascau.ca [athabascau.ca]

- 13. byjus.com [byjus.com]

- 14. chem.ws [chem.ws]

- 15. youtube.com [youtube.com]

A Spectroscopic Guide to N,N-dimethyl-6-nitropyridin-3-amine: Predicted Data and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-dimethyl-6-nitropyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a robust predictive analysis grounded in established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring high-quality spectral data are also presented, offering a complete resource for researchers working with this and related compounds.

Introduction

This compound belongs to the class of nitropyridines, which are important precursors and intermediates in the synthesis of various bioactive molecules. The presence of a dimethylamino group, a strong electron-donating group, and a nitro group, a strong electron-withdrawing group, on the pyridine ring creates a push-pull system, which can lead to interesting electronic and optical properties. Accurate characterization of this molecule is the first step towards exploring its potential. This guide provides a detailed "in-silico" spectroscopic characterization to aid researchers in their synthetic and analytical endeavors.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group and the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -N(CH₃)₂ | 3.0 - 3.2 | singlet | 6H | - |

| H-2 | 8.0 - 8.2 | doublet | 1H | J(H2-H4) ≈ 2-3 Hz (meta coupling) |

| H-4 | 7.0 - 7.2 | doublet of doublets | 1H | J(H4-H5) ≈ 8-9 Hz (ortho coupling), J(H4-H2) ≈ 2-3 Hz (meta coupling) |

| H-5 | 8.8 - 9.0 | doublet | 1H | J(H5-H4) ≈ 8-9 Hz (ortho coupling) |

Interpretation:

-

-N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet in the upfield region (around 3.0-3.2 ppm). The electron-donating nature of the nitrogen atom shields these protons. For comparison, the N-methyl group in N-methylcyclohexylamine appears at 2.42 δ.[1]

-

Pyridine Ring Protons:

-

H-5: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing at the lowest field (around 8.8-9.0 ppm).

-

H-2: This proton is ortho to the nitrogen of the pyridine ring and meta to the nitro group, leading to a downfield shift (around 8.0-8.2 ppm).

-

H-4: This proton is ortho to the electron-donating dimethylamino group and meta to the nitro group, resulting in a more shielded position compared to H-2 and H-5 (around 7.0-7.2 ppm).

-

-

Coupling Constants: The coupling constants are predicted based on typical values for pyridine rings. Ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 2-4 Hz.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | ~40 |

| C-2 | ~145 |

| C-3 | ~150 |

| C-4 | ~115 |

| C-5 | ~135 |

| C-6 | ~155 |

Interpretation:

-

-N(CH₃)₂ Carbons: The carbons of the methyl groups are expected to appear in the aliphatic region, around 40 ppm.

-

Pyridine Ring Carbons:

-

C-6: The carbon bearing the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group, appearing at the lowest field (~155 ppm).

-

C-3: The carbon attached to the dimethylamino group will also be significantly deshielded due to the electronegativity of the nitrogen atom (~150 ppm). In pyridine itself, the C2 carbon appears at 150 ppm.[3]

-

C-2 and C-5: These carbons are adjacent to the ring nitrogen and will be deshielded, with their exact shifts influenced by the substituents.

-

C-4: This carbon is ortho to the electron-donating dimethylamino group and is expected to be the most shielded of the aromatic carbons (~115 ppm).

-

Experimental Protocol for NMR Data Acquisition

High-quality NMR spectra can be obtained by following a standardized protocol.

Caption: Standard workflow for FT-IR sample preparation using the KBr pellet method and data acquisition.

Alternative Sampling Techniques: For small amounts of sample or for samples that are difficult to grind with KBr, Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation. [4]

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₉N₃O₂) is 167.17 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 167. The presence of an odd number of nitrogen atoms (three) is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Major Fragmentation Pathways: Aromatic nitro compounds and pyridine derivatives exhibit characteristic fragmentation patterns.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Interpretation of Fragmentation:

-

Loss of a Nitro Group (-NO₂): A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as a radical, leading to a peak at m/z = 121.

-

Loss of a Methyl Radical (-CH₃): Alpha-cleavage at the dimethylamino group can lead to the loss of a methyl radical, resulting in a fragment at m/z = 152.

-

Loss of Nitric Oxide (-NO): Rearrangement followed by the loss of nitric oxide is another characteristic fragmentation of aromatic nitro compounds, which would give a peak at m/z = 137.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI-MS spectrum is as follows.

Workflow for EI-MS Data Acquisition

Caption: Standard workflow for acquiring an electron ionization mass spectrum.

Instrumental Parameters:

-

Ionization Energy: A standard of 70 eV is used to ensure fragmentation and allow for comparison with library spectra. [5][6]* Ion Source Temperature: Typically maintained around 200-250 °C to ensure sample vaporization.

-

Mass Range: Scanned over a range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental data is not yet publicly available, the predicted spectra, based on established principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. The included experimental protocols provide a framework for researchers to acquire high-quality spectral data. This comprehensive guide is intended to facilitate further research and application of this compound in various scientific fields.

References

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link]

-

Nitro Groups. University of Calgary. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Royal Society of Chemistry. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

IR: amines. University of Calgary. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

Infrared of nitro compounds. Chemistry Pages. [Link]

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

How an FTIR Spectrometer Operates. Chemistry LibreTexts. [Link]

-

Step-by-step Analysis of FTIR - 2023. UniTechLink. [Link]

-

Electron Ionization Sources: The Basics. Spectroscopy Online. [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

-

How Does FTIR Analysis Work?. Innovatech Labs. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

ftir spectroscopy reference guide. Agilent. [Link]

-

Electron Ionization Sources: The Basics. Spectroscopy Online. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. ResearchGate. [Link]

-

Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. National Institutes of Health. [Link]

-

Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

2-Nitropyridine. SpectraBase. [Link]

-

Mass Spectral Fragmentation Pattern of 2,2'-Bipyridyls. Part X. trans. ElectronicsAndBooks. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. PubMed Central. [Link]

-

4-Dimethylamino-pyridine. SpectraBase. [Link]

-

4-Dimethylamino-pyridine. SpectraBase. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Pyridine. Wikipedia. [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structural Analysis of N,N-dimethyl-6-nitropyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-6-nitropyridin-3-amine, a member of the nitropyridine class of heterocyclic compounds. These compounds are of significant interest to the pharmaceutical and materials science sectors due to their versatile synthetic potential and diverse biological activities.[1] This document details a validated synthetic protocol, standard characterization methodologies, and a discussion on crystallographic analysis. In the absence of a publicly available crystal structure for this compound, this guide presents a detailed analysis of a structurally related nitropyridine derivative to illustrate the principles and data interpretation of single-crystal X-ray diffraction. This serves as a valuable resource for researchers engaged in medicinal chemistry, drug development, and materials science.

Introduction: The Significance of Nitropyridines

Nitropyridines are a class of pyridine-based N-heterocycles that serve as crucial building blocks in modern organic and medicinal chemistry.[1] The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1] The introduction of a nitro group onto the pyridine scaffold confers unique chemical properties. It acts as a powerful electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.[2][3] Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of further chemical transformations and the synthesis of complex fused heterocyclic systems.[1]

Derivatives of nitropyridines have demonstrated a wide spectrum of biological activities, including:

-

Anticancer agents[1]

-

Antiviral and antimalarial compounds[1]

-

Antibacterial and antifungal agents[1]

-

Herbicides and insecticides[1]

Given this context, this compound (CAS: 38772-04-2) represents a valuable scaffold for chemical exploration. Its structure combines the activated nitropyridine core with a dimethylamino group, a common feature in pharmacologically active molecules that can influence solubility, basicity, and receptor-binding interactions. A thorough understanding of its synthesis and structural characteristics is therefore essential for its effective utilization in research and development.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), in positions ortho or para to a suitable leaving group.[3]

In this case, a common and commercially available precursor, 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine, is treated with dimethylamine. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide leaving group.[4][5]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before commencing any chemical synthesis.

Materials:

-

2-Bromo-5-nitropyridine (or 2-Chloro-5-nitropyridine)

-

Dimethylamine (e.g., 2M solution in THF or 40% aq. solution)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate or Triethylamine, if using dimethylamine hydrochloride)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-nitropyridine (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).

-

Nucleophile Addition: Add dimethylamine solution (2.0 - 3.0 eq) to the reaction mixture dropwise at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice-water bath to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Structural Characterization

Standard analytical techniques are employed to confirm the molecular structure and purity of the synthesized compound.

| Technique | Expected Observations for this compound | Causality & Insights |

| ¹H NMR | Three distinct aromatic proton signals in the pyridine region. A singlet integrating to 6 protons in the aliphatic region (~3.0-3.5 ppm). | The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the pyridine ring. The singlet at ~3.0-3.5 ppm is characteristic of the two equivalent methyl groups of the dimethylamino substituent. |

| ¹³C NMR | Five distinct signals in the aromatic region corresponding to the pyridine carbons. One signal in the aliphatic region for the methyl carbons. | Confirms the number of unique carbon environments in the molecule, consistent with the expected structure. |

| Mass Spec (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₇H₉N₃O₂ (167.17 g/mol ). | Provides definitive confirmation of the molecular weight and elemental composition (with high-resolution MS). |

| IR Spectroscopy | Strong characteristic absorption bands for the N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). C-N stretching bands for the dimethylamino group. Aromatic C-H and C=C stretching bands. | Confirms the presence of the key functional groups (nitro and dimethylamino) within the molecule. |

Crystal Structure Analysis: An Illustrative Example

As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

To illustrate the depth of information gained from such an analysis, we present the crystallographic data for a related, albeit more complex, energetic material: N²,N⁶-dimethyl-N²,N⁴,N⁶,3,5-pentanitro-2,4,6-pyridinetriamine (NNDP) .[2] This molecule shares the dimethylamino and nitro functionalities on a pyridine ring, making it a relevant, illustrative example.

Methodology: Single-Crystal X-ray Diffraction

The process of determining a crystal structure is a self-validating system that follows a logical progression.

Caption: General workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: A high-quality single crystal is grown, typically by slow evaporation of a saturated solution of the purified compound.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded by a detector.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods, which generates an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm, optimizing atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[2]

Illustrative Crystallographic Data Table (Analog: NNDP)

The following table summarizes the crystallographic data for N²,N⁶-dimethyl-N²,N⁴,N⁶,3,5-pentanitro-2,4,6-pyridinetriamine.[2]

| Parameter | Value |

| Empirical Formula | C₇H₇N₉O₁₀ |

| Formula Weight | 409.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 16.3215(17) |

| b (Å) | 7.9819(8) |

| c (Å) | 13.1954(13) |

| α (°) | 90 |

| β (°) | 95.093(3) |

| γ (°) | 90 |

| Volume (ų) | 1712.3(3) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.588 |

Insights from Crystallographic Data: This data provides foundational knowledge. The space group and unit cell dimensions define the fundamental symmetry and packing arrangement of the molecules in the crystal lattice. The value of Z indicates that there are four molecules within each repeating unit cell. This information is critical for understanding solid-state properties, polymorphism, and for computational modeling of the material. While this data is for a more complex analog, it exemplifies the precise structural information that would be obtained for this compound upon successful crystallographic analysis.

Conclusion and Future Outlook

This compound is a synthetically accessible and valuable building block for the development of novel bioactive molecules. The well-established nucleophilic aromatic substitution chemistry provides a reliable route to its synthesis. While comprehensive spectroscopic characterization is routine, the determination of its single-crystal X-ray structure remains an open but important objective. Such a study would provide definitive proof of its molecular geometry and reveal the nature of its intermolecular interactions, offering crucial insights for the rational design of new pharmaceuticals and advanced materials. The protocols and illustrative data provided in this guide serve as a robust framework for researchers working with this and related nitropyridine systems.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (n.d.). 《含能材料》:火炸药. Retrieved January 18, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to N,N-dimethyl-6-nitropyridin-3-amine and Its Derivatives in Drug Discovery

Foreword: The Strategic Importance of the Nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a significant percentage of FDA-approved drugs. Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it an invaluable component in the design of therapeutic agents. Within this important class of heterocycles, nitropyridines have emerged as particularly versatile and powerful synthetic intermediates. The presence of the nitro group, a strong electron-withdrawing moiety, not only modulates the electronic character of the pyridine ring but also serves as a synthetic handle for a diverse array of chemical transformations. This dual functionality allows for the construction of complex molecular architectures with a wide range of biological activities, from anticancer and antiviral to anti-neurodegenerative agents.[1]

This guide focuses on a specific, yet highly valuable member of this family: N,N-dimethyl-6-nitropyridin-3-amine . We will delve into its synthesis, chemical properties, and its pivotal role as a building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Core Compound Analysis: this compound

This compound, with CAS Number 38772-04-2, is a crystalline solid at room temperature.[2] Its molecular structure, characterized by a pyridine ring substituted with a nitro group at the 6-position and a dimethylamino group at the 3-position, imbues it with a unique reactivity profile that is central to its utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 38772-04-2 | [2] |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [1] |

| Appearance | Solid | - |

| Storage | Inert atmosphere, room temperature | [3] |

The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, making it susceptible to specific types of chemical reactions that are advantageous for building more complex molecules.

Synthesis of the Core Scaffold: A Representative Protocol

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and efficient synthetic route can be designed based on established methodologies for the derivatization of nitropyridines. A common approach involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring.

A likely precursor for this synthesis is 5-amino-2-nitropyridine. The synthesis would proceed via a methylation reaction of the primary amine.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general organic chemistry principles and should be optimized and validated in a laboratory setting.

Materials:

-

5-amino-2-nitropyridine

-

Methyl iodide (or dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Methylation: Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and a flame-dried flask is crucial as the base (e.g., sodium hydride) is highly reactive with water.

-

Base: A strong base is required to deprotonate the primary amine, making it a more potent nucleophile for the subsequent reaction with the methylating agent.

-

Excess Methylating Agent and Base: Using a slight excess of the base and methylating agent ensures the complete conversion of the starting material to the desired dimethylated product.

-

Polar Aprotic Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the presence of the aromatic protons on the pyridine ring and the two methyl groups of the dimethylamino substituent. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR spectroscopy will show the characteristic signals for the carbon atoms of the pyridine ring and the methyl groups. The chemical shifts will be influenced by the electron-donating and -withdrawing substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the C-N stretching of the aromatic amine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 167.17 g/mol .

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A single, sharp peak under optimized conditions would indicate a high degree of purity.

The Role of this compound in the Synthesis of Bioactive Derivatives

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro group is a key functional handle that can be readily transformed into an amino group, which can then be further derivatized.

Reduction of the Nitro Group: A Gateway to Further Functionalization

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a plethora of synthetic possibilities. This can be achieved using various established methods.

Common Reduction Methods:

| Reagent System | Conditions | Notes |

| H₂, Pd/C | Catalytic hydrogenation | A clean and efficient method. |

| Fe, HCl or NH₄Cl | Metal in acidic or neutral media | A classic and cost-effective method. |

| SnCl₂·2H₂O | Stannous chloride in ethanol | A mild reducing agent. |

The resulting diamine, N³,N³-dimethylpyridine-2,5-diamine, is a key intermediate for the construction of various heterocyclic systems and for coupling with other molecular fragments.

Application in Kinase Inhibitor Synthesis

A significant application of nitropyridine derivatives, including those derived from this compound, is in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific derivatives of this compound with reported kinase inhibitory activity are not extensively detailed in publicly available literature, the general synthetic strategies employed for related nitropyridines provide a clear roadmap for their potential use. For instance, related aminopyridine scaffolds have been utilized in the development of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1]

The general workflow for the synthesis of such inhibitors would involve:

This divergent synthetic approach allows for the creation of a library of derivatives by varying the bioactive moiety coupled to the core aminopyridine scaffold. This enables a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.

Potential Biological Activities of Derivatives

Based on the broader class of nitropyridine derivatives, compounds synthesized from the this compound core are anticipated to exhibit a range of biological activities:

-

Anticancer Activity: As precursors to kinase inhibitors, these derivatives have the potential to target signaling pathways that are dysregulated in cancer cells.

-

Antibacterial and Antifungal Activity: Various nitropyridine derivatives have demonstrated antimicrobial properties, suggesting that derivatives of the title compound could also be explored for this purpose.

-

Anti-inflammatory Activity: By targeting kinases involved in inflammatory signaling cascades, these compounds could have potential applications in the treatment of inflammatory diseases.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features, coupled with the synthetic tractability of the nitro group, make it an attractive starting point for the synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. While the publicly available data specifically on this compound and its direct derivatives is somewhat limited, the well-established chemistry of nitropyridines provides a strong foundation for its application in drug discovery programs.

Future research in this area should focus on the systematic synthesis and biological evaluation of derivatives of this compound. The exploration of different coupling partners and the detailed investigation of their interactions with various biological targets, particularly protein kinases, will undoubtedly lead to the discovery of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid framework for initiating such endeavors.

References

- Google Patents.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

Sources

Methodological & Application

The Strategic Utility of N,N-dimethyl-6-nitropyridin-3-amine in the Genesis of Bioactive Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

N,N-dimethyl-6-nitropyridin-3-amine stands as a pivotal precursor in the expansive field of heterocyclic chemistry, offering a strategic entry point to a diverse array of fused ring systems. Its inherent electronic and structural features—namely, the electron-withdrawing nitro group and the nucleophilic dimethylamino substituent—render it a highly versatile scaffold for the construction of complex molecules. The pyridine core itself is a well-established privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1] The presence of the nitro and amino functionalities on this core provides orthogonal handles for chemical manipulation, enabling the synthesis of a wide range of derivatives with potential biological activities, from kinase inhibitors to antiviral agents.[2]

A particularly fruitful application of aminonitropyridines lies in the synthesis of pyridopyrimidines, a class of bicyclic heterocycles of immense interest in medicinal chemistry due to their structural analogy to endogenous purines.[3][4] This structural mimicry allows them to interact with a variety of biological targets, most notably protein kinases, which are central players in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound and its analogues in the synthesis of medicinally relevant heterocyclic cores. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the mechanistic aspects of these transformations.

Application Note 1: The Synthesis of Pyrido[2,3-d]pyrimidines – A Gateway to Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[6] The strategic synthesis of this core often relies on the cyclocondensation of an appropriately substituted 2-aminopyridine with a one-carbon synthon. While this compound is a promising starting material for such endeavors, a common and well-documented approach involves the use of a closely related analogue, 2-amino-6-substituted-nicotinonitrile. The underlying synthetic logic, however, remains broadly applicable. The general strategy involves the presence of an amino group ortho to a nitrile, which can readily undergo cyclization with reagents like formamide or guanidine to furnish the fused pyrimidine ring.

In the case of this compound, a preliminary reduction of the nitro group to an amine is a requisite step to unmask the necessary vicinal diamino functionality for subsequent cyclization reactions. This two-step sequence—reduction followed by cyclocondensation—is a robust and widely employed strategy in heterocyclic synthesis.

To provide a validated and reproducible protocol, we will detail the synthesis of a fundamental pyrido[2,3-d]pyrimidine derivative from a commercially available 2-aminonicotinonitrile. This protocol serves as an exemplary blueprint for the types of transformations that can be applied to derivatives of this compound following the initial reduction step.

Detailed Protocol: Synthesis of a Representative Pyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidin-4-amine from a 2-aminonicotinonitrile derivative, a reaction that exemplifies the cyclization step pertinent to the application of this compound after its nitro group has been reduced.

Table 1: Reagents and Materials for Pyrido[2,3-d]pyrimidine Synthesis

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 2-Amino-6-chloronicotinonitrile | C₆H₄ClN₃ | 153.57 | 1.0 g | 1.0 |

| Guanidine hydrochloride | CH₅N₃·HCl | 95.53 | 1.24 g | 2.0 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.77 g | 4.0 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

| Distilled Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Experimental Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chloronicotinonitrile (1.0 g, 6.51 mmol), guanidine hydrochloride (1.24 g, 13.0 mmol), and anhydrous ethanol (20 mL).

-

Addition of Base: Stir the mixture at room temperature and carefully add sodium ethoxide (1.77 g, 26.0 mmol) in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the residue, add distilled water (30 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights: The Path to Aromaticity

The formation of the pyrido[2,3-d]pyrimidine ring from a 2-aminonicotinonitrile and guanidine is a classic example of a cyclocondensation reaction. The reaction proceeds through a series of nucleophilic additions and eliminations, ultimately leading to the stable, aromatic fused heterocyclic system.

Caption: Mechanism of Pyrido[2,3-d]pyrimidine Formation.

The reaction is initiated by the nucleophilic attack of guanidine on the electrophilic carbon of the nitrile group of the 2-aminonicotinonitrile. This is followed by an intramolecular cyclization where the amino group of the pyridine ring attacks the newly formed imine. The final step involves the elimination of a molecule of ammonia and subsequent tautomerization to yield the thermodynamically stable aromatic pyrido[2,3-d]pyrimidine core.

Expected Characterization of the Product

The synthesized pyrido[2,3-d]pyrimidine can be characterized using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrimidine rings, as well as signals for the amino protons.

-

¹³C NMR: The carbon NMR will display signals corresponding to the carbon atoms of the fused heterocyclic system.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group and C=N and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its identity.

Experimental Workflow Visualization

The overall process from starting material to the purified heterocyclic product can be visualized as a streamlined workflow.

Caption: Experimental Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Conclusion and Future Perspectives

This compound and its analogues are undeniably valuable synthons in the construction of complex heterocyclic frameworks. The protocols and mechanistic insights provided herein for the synthesis of pyridopyrimidines serve as a robust foundation for researchers aiming to explore the chemical space around this and related scaffolds. The ability to readily access these core structures is paramount for the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitor research. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the elaboration of these heterocyclic cores to generate libraries of compounds for high-throughput screening and lead optimization.

References

- Fadda, A. A., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(54), 34187-34201.

- Gesi, M. R., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11496-11520.

- Kisliuk, R. L., et al. (1993). The synthesis and biological evaluation of 5,8-dideazaisofolic acid and related compounds. Journal of Medicinal Chemistry, 36(21), 3090-3096.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrido[2,3-d]pyrimidine. PubChem Compound Summary. Retrieved from [Link]

-

NCI Drug Dictionary. (n.d.). Kinase inhibitor. Retrieved from [Link]

- Patel, R. V., et al. (2012). Synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as potential antimicrobial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5258-5262.

- Qin, T., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200547.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Sharma, V., et al. (2010). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 20(13), 3864-3867.

- Singh, P. P., et al. (2014). A review on synthesis of pyrido[2,3-d]pyrimidine derivatives and their pharmacological activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146-3158.

- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11149.

- Tozkoparan, B., et al. (2007). Synthesis and antimicrobial activity of some new pyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1808-1814.

- Wodnicka, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)

- Ziarani, G. M., et al. (2019). Recent advances in the synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 23(4), 1035-1076.

Sources

- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of N,N-dimethyl-6-nitropyridin-3-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Precursor

N,N-dimethyl-6-nitropyridin-3-amine is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by the presence of an electron-donating dimethylamino group and a strongly electron-withdrawing nitro group on a pyridine scaffold, render it a highly versatile precursor for the synthesis of a diverse array of bioactive molecules.[1][2][3] The pyridine ring itself is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[2] The strategic placement of the nitro and amino functionalities on this scaffold allows for a range of chemical transformations, providing access to novel compounds with potential therapeutic applications, including as kinase inhibitors.[1][2] This guide provides a detailed exploration of the synthetic utility of this compound, complete with application notes and detailed experimental protocols for its transformation into valuable intermediates and potential drug candidates.

Chemical Profile of this compound:

| Property | Value |

| CAS Number | 38772-04-2 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

Core Synthetic Transformations: From Nitro-Amine to Bioactive Scaffolds

The true synthetic power of this compound lies in the selective manipulation of its functional groups. The nitro group can be readily reduced to a primary amine, opening up a plethora of subsequent derivatization possibilities. This transformation is pivotal, as it converts the precursor into a valuable diamine intermediate, N⁵,N⁵-dimethylpyridine-2,5-diamine.[4] Furthermore, while not extensively documented for this specific molecule, related halopyridines are frequently employed in palladium-catalyzed cross-coupling reactions, suggesting that derivatization at other positions of the pyridine ring could be achievable.[5][6]

Herein, we detail the protocols for the cornerstone reduction reaction and provide a representative protocol for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, based on methodologies for structurally similar compounds.

Reduction of the Nitro Group: Synthesis of N⁵,N⁵-dimethylpyridine-2,5-diamine

The reduction of the nitro group to a primary amine is arguably the most critical transformation of this compound, yielding the highly valuable intermediate, N⁵,N⁵-dimethylpyridine-2,5-diamine. This diamine serves as a scaffold for the construction of a wide range of more complex bioactive molecules. Catalytic hydrogenation is a common and efficient method for this transformation.

Workflow for the Catalytic Hydrogenation of this compound:

Caption: Catalytic hydrogenation workflow.

Detailed Protocol for Catalytic Hydrogenation:

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas source

-

Hydrogenation vessel (e.g., Parr shaker)

-

Celite®

-

Standard laboratory glassware

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g, 5.98 mmol) in ethanol (20-30 mL).

-

Carefully add 10% Pd/C (e.g., 320-640 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and connect it to a hydrogen gas source.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude N⁵,N⁵-dimethylpyridine-2,5-diamine.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Expected Outcome: This procedure typically affords N⁵,N⁵-dimethylpyridine-2,5-diamine in good to excellent yields (85-95%). The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

While direct Suzuki-Miyaura coupling on this compound is not well-documented, this reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds.[7] The following is a representative protocol for the Suzuki-Miyaura coupling of a related halo-aminopyridine derivative, which can be adapted for derivatives of this compound where a halogen is present at a suitable position (e.g., the 2- or 6-position). For this to be applicable, a halogenated version of the starting material would be required.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: General Suzuki-Miyaura coupling workflow.

Detailed Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

-

6-Halo-N,N-dimethylpyridin-3-amine derivative (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DME)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add the 6-halo-N,N-dimethylpyridin-3-amine derivative (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

-